![molecular formula C9H7BF3NO3 B2462401 Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]- CAS No. 876918-84-2](/img/structure/B2462401.png)

Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

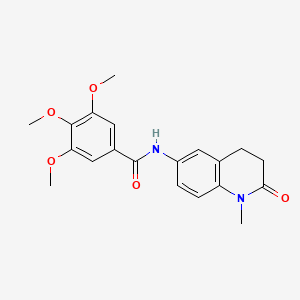

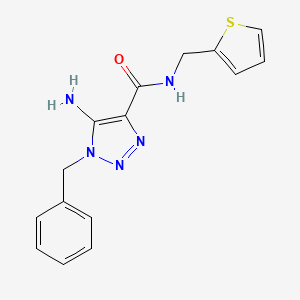

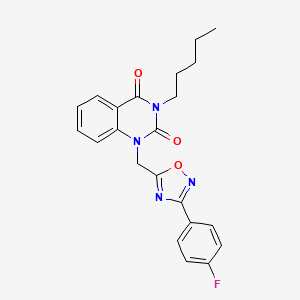

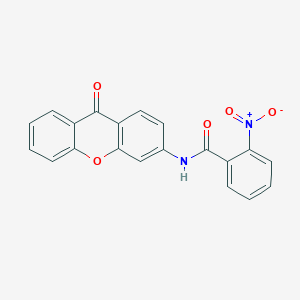

“Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” is a type of boronic acid. It has a molecular formula of C8H8BF3O3 . This compound is part of a class of organoboron compounds that are widely used in organic synthesis .

Molecular Structure Analysis

The molecular structure of “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” includes a boron atom bonded to three oxygen atoms and a carbon atom, which is part of a phenyl ring. The phenyl ring is further substituted with a cyano group and a trifluoroethoxy group .Chemical Reactions Analysis

Boronic acids, including “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-”, are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, widely used in organic synthesis .Scientific Research Applications

Optical Modulation in Nanotubes

Phenyl boronic acids (PBAs) are vital for saccharide recognition and for anchoring hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. A study demonstrated the use of several phenyl boronic acids conjugated to polymers for modulating the fluorescence of single-walled carbon nanotubes (SWNTs) in response to saccharide binding, revealing a clear link between SWNT photoluminescence and boronic acid structure (Mu et al., 2012).

Catalysis in Organic Reactions

Boronic acids, including phenyl boronic derivatives, are recognized for their versatility in chemistry. They are used in organic reactions, molecular recognition, and assembly. Their catalytic properties are significant but underexplored. A study highlighted the use of 3-borono-BINOL, a chiral boronic acid, as a catalyst in the highly enantioselective aza-Michael addition reaction (Hashimoto et al., 2015).

Sensing Applications

Boronic acids are utilized in various sensing applications due to their interactions with diols and strong Lewis bases. Their key interaction with diols extends their use in biological labeling, protein manipulation and modification, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Polymerisation and Synthesis

Boronic acids are important for synthesizing functional polymers. A study reported a two-step deprotection process to generate methacrylamido phenylboronic acids, useful for incorporation into polymers (D'Hooge et al., 2008).

Electrochemical Applications

Boronic acids, including phenyl derivatives, are explored for their potential in electrochemically active glucose sensors. Their structural features, such as intramolecular B–N bonding, facilitate binding at physiological pH and are crucial for designing glucose complexation materials (Norrild & Søtofte, 2002).

Mechanism of Action

Target of Action

Boronic acids are generally known to interact with various enzymes and receptors in the body .

Mode of Action

Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function . In the case of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, it may interact with its targets in a similar manner.

Biochemical Pathways

Boronic acids are known to be involved in various biochemical reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to synthesize biaryl compounds, an important class of compounds in medicinal chemistry.

Pharmacokinetics

Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent complexes with various biological targets .

Result of Action

The interaction of boronic acids with various biological targets can lead to changes in cellular function, which could potentially result in therapeutic effects .

Action Environment

The action of (3-Cyano-4-(2,2,2-trifluoroethoxy)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of boronic acids and their ability to form complexes with biological targets . Furthermore, the presence of other compounds can also influence the action of boronic acids.

Future Directions

The future directions of research involving “Boronic acid, [3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]-” and other boronic acids are likely to continue focusing on their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling . Additionally, the development of new synthesis methods and the exploration of new reactions involving boronic acids are potential areas of future research .

Properties

IUPAC Name |

[3-cyano-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF3NO3/c11-9(12,13)5-17-8-2-1-7(10(15)16)3-6(8)4-14/h1-3,15-16H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVLGRFFKXGMKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC(F)(F)F)C#N)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2462331.png)